molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Cat. No.: B009431
CAS No.: 108551-60-6
M. Wt: 261.5 g/mol
InChI Key: WGOAQNQGOZTVID-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is an organic compound with the molecular formula C₉H₆BrClO₂ and a molecular weight of 261.51 g/mol . This compound is characterized by the presence of a bromine atom, a carbonyl chloride group, and a dihydrobenzo[B]furan moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride typically involves the bromination of 2,3-dihydrobenzo[B]furan followed by the introduction of a carbonyl chloride group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can modify the furan ring or the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

    Nucleophilic Substitution: Derivatives such as amides, esters, and thioesters.

    Reduction: Alcohols and amines.

    Oxidation: Various oxidized derivatives of the furan ring.

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzo[B]furan-7-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.

    5-Chloro-2,3-dihydrobenzo[B]furan-7-carbonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.

    2,3-Dihydrobenzo[B]furan-7-carbonyl chloride: Lacks the bromine atom.

Uniqueness

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOAQNQGOZTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383422
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108551-60-6
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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